molecular formula C21H23BrN2O3 B2367879 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide CAS No. 1448070-78-7

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Cat. No.: B2367879
CAS No.: 1448070-78-7
M. Wt: 431.33
InChI Key: JJHUGEGSNDUYJP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Compounds with structures related to the one have been explored for their pharmacological potential. For instance, derivatives of morpholine and biphenyl have been studied for their anticonvulsant, antimicrobial, and tyrosinase inhibitory activities. The biphenyl ester derivatives have shown significant anti-tyrosinase activities, suggesting potential use in treatments for conditions like hyperpigmentation (Kwong et al., 2017). Similarly, morpholinyl- and methylpiperazinylacyloxyalkyl derivatives of naproxen have been synthesized for enhanced topical drug delivery, indicating the adaptability of these structures in developing prodrugs with improved pharmacokinetic properties (Rautio et al., 2000).

Synthesis and Molecular Design

The versatility of morpholine and biphenyl derivatives in synthesis and molecular design is evident from their use in creating a wide variety of compounds with potential biological activity. For example, the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs highlights the utility of these frameworks in designing molecules with desired pharmacological properties (Rautio et al., 2000). Additionally, the synthesis of biphenyl ester derivatives for tyrosinase inhibition demonstrates the application of these chemical structures in addressing specific enzymatic pathways (Kwong et al., 2017).

Properties

IUPAC Name

3-(2-bromophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHUGEGSNDUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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